4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 477889-30-8
VCID: VC5755737
InChI: InChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22)
SMILES: CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

CAS No.: 477889-30-8

Cat. No.: VC5755737

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide - 477889-30-8

Specification

CAS No. 477889-30-8
Molecular Formula C17H21N3O2
Molecular Weight 299.374
IUPAC Name 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22)
Standard InChI Key HGIOFYMWMGDEDF-UHFFFAOYSA-N
SMILES CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

The compound’s structure comprises three critical components:

  • Pyrrole Ring: A five-membered aromatic heterocycle with one nitrogen atom, providing a planar framework for electronic delocalization.

  • Benzoyl Group: A phenyl ketone substituent at the 4-position of the pyrrole ring, enhancing lipophilicity and enabling π-π stacking interactions.

  • Dimethylamino Propyl Chain: A tertiary amine-containing side chain at the N-position, contributing to solubility in polar solvents and potential receptor binding.

The interplay of these groups confers a balance of hydrophobicity and polarity, as evidenced by its partition coefficient (logP\log P) of 2.3, predicting moderate membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight299.37 g/mol
Solubility (pH 7.4)>44.9 μg/mL
Melting Point148–152°C (predicted)
log P2.3

Synthesis and Production

Laboratory Synthesis Methods

The synthesis involves a multi-step sequence:

  • Pyrrole Core Formation: Cyclization of γ-keto esters with ammonium acetate under reflux conditions yields the 1H-pyrrole-2-carboxylate intermediate.

  • Benzoylation: Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl3\text{AlCl}_3 introduces the benzoyl group at the 4-position.

  • Amidation: Coupling the carboxylate with 3-(dimethylamino)propylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) produces the final compound.

Reaction conditions are optimized at 60–80°C under nitrogen, with dichloromethane or DMF as solvents, achieving yields of 65–72%.

Industrial-Scale Production

Industrial protocols emphasize efficiency and sustainability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times.

  • Green Solvents: Cyclopentyl methyl ether (CPME) replaces toxic dichloromethane.

  • Catalytic Recycling: Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) minimize waste.

Table 2: Comparison of Synthesis Conditions

ParameterLaboratory MethodIndustrial Method
SolventDCM/DMFCPME
CatalystAlCl3\text{AlCl}_3/EDCZeolites/Immobilized Lipase
Yield65–72%78–85%
Reaction Time8–12 hours2–4 hours

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility, with protonation of the dimethylamino group enhancing water solubility at acidic pH (e.g., 12.3 mg/mL at pH 3). Stability studies indicate degradation <5% after 6 months at −20°C, but photodegradation occurs under UV light (t1/2 = 14 hours).

Biological Activity and Mechanisms

Molecular Targets and Pathways

In vitro assays reveal potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC50 = 0.8 μM, suggesting anti-inflammatory potential.

  • Protein Kinase C (PKC): Disrupts cancer cell proliferation (IC50 = 1.2 μM in MCF-7 cells).

Mechanistically, the benzoyl group occupies the hydrophobic pocket of COX-2, while the dimethylamino chain forms salt bridges with Glu345 and Arg499.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentTarget Affinity (IC50)
4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamideBenzoylCOX-2: 0.8 μM
N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide2-MethylbenzoylPKC: 1.5 μM
4-Phenylacetyl AnalogPhenylacetylCOX-2: 2.1 μM

The benzoyl derivative demonstrates superior COX-2 selectivity over methylbenzoyl and phenylacetyl analogs, attributed to enhanced π-stacking with Tyr371.

Research Applications and Future Directions

Ongoing studies explore:

  • Neuroinflammation: Modulation of microglial COX-2 in Alzheimer’s models.

  • Oncology: PKC inhibition in triple-negative breast cancer xenografts.

  • Drug Delivery: Self-assembling nanoparticles leveraging pH-sensitive dimethylamino groups.

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